molecular formula C16H14ClNO4S B13254214 Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13254214
M. Wt: 351.8 g/mol
InChI Key: YMSLOHQXRMCLFM-UHFFFAOYSA-N
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Description

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate with chlorosulfonic acid to introduce the chlorosulfonyl group. This reaction is usually carried out under controlled temperature conditions to prevent decomposition of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted indole derivatives.

Scientific Research Applications

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl group, a chlorosulfonyl group, and an indole moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler compounds.

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

benzyl 7-chlorosulfonyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H14ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2

InChI Key

YMSLOHQXRMCLFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=C2S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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